
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide, also known as DMC or DMC-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMC is a member of the chalcone family, which is a class of compounds that have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Inhibition of NF-κB by (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide leads to the downregulation of various genes involved in cell proliferation and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been investigated for its potential use as an anti-inflammatory agent. In a study conducted by Li et al. (2017), (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide was found to reduce the production of pro-inflammatory cytokines in a mouse model of acute lung injury. Additionally, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not very water-soluble, which may limit its use in certain experimental settings. Additionally, the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not fully understood, which may make it difficult to optimize its use in different experimental contexts.
将来の方向性
There are several potential future directions for research on (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide. One area of interest is the development of more water-soluble derivatives of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide that may be more suitable for use in vivo. Additionally, further studies are needed to investigate the potential use of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide in combination with other chemotherapeutic agents. Finally, the exact mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide needs to be further elucidated in order to optimize its use in different experimental contexts.
合成法
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2,5-dimethylacetophenone in the presence of a base such as sodium hydroxide. The resulting chalcone intermediate can then be converted into (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide through a Wittig reaction with an appropriate phosphonium ylide.
科学的研究の応用
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In a study conducted by Chen et al. (2015), (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the intrinsic apoptotic pathway. Additionally, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-6-14(2)16(11-13)20-19(21)10-8-15-7-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCQTLRXSXRLJY-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


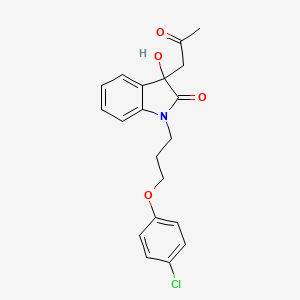
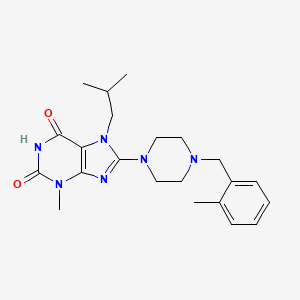
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)
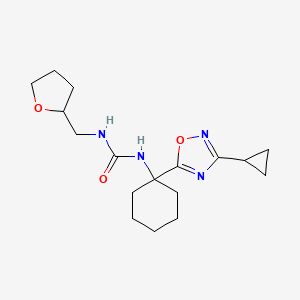
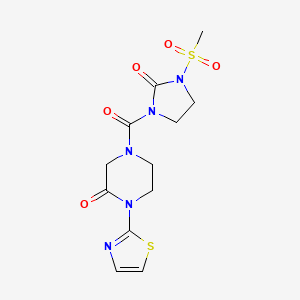
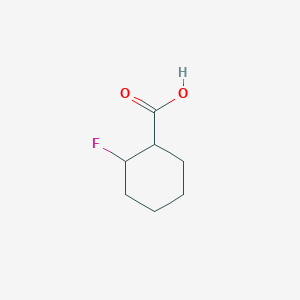
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)
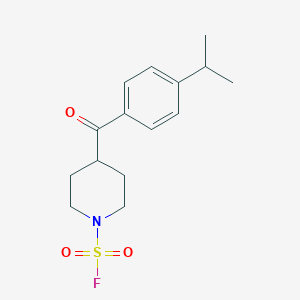
![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)